Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- Chemical Synthesis : Ethyl esters, including compounds similar to Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate, have been synthesized and transformed into corresponding carboxylic acids through alkaline hydrolysis. These acids have been studied for various activities including anti-inflammatory and analgesic effects (Abignente et al., 1984).
- Formation of Heterocyclic Compounds : The compound has been used in the synthesis of novel heterocyclic systems, including pyrido and thieno derivatives, demonstrating its utility in creating complex chemical structures (Bakhite et al., 2005).
- Derivatization : Research has focused on derivatizing the compound by reacting it with various nucleophiles. This process allows for the creation of diverse chemical entities with potential applications in medicinal chemistry (Wade, 1986).
Antimicrobial Evaluation
- Antimicrobial Activity : Some derivatives of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate have been evaluated for their antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Farag et al., 2008).
Novel Heterocyclic Systems
- Creation of Complex Systems : The compound has been used to synthesize complex heterocyclic systems, contributing to the advancement of organic chemistry and drug discovery (Mohamed, 2021).
Crystallographic Studies
- Structural Analysis : The title compound has been studied for its crystallographic properties, providing insights into its molecular structure and potential applications in material science (Hu et al., 2007).
properties
IUPAC Name |
ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXHTXTSSEQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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